molecular formula C₂₁H₂₅NO₁₁S B1139998 4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside CAS No. 35785-42-3

4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside

Cat. No. B1139998
CAS RN: 35785-42-3
M. Wt: 499.49
InChI Key:
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Description

Synthesis Analysis

The synthesis of 4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside and similar compounds often involves the use of photolabile O-(2-nitrobenzylidene) acetals as temporary blocking groups. This technique allows for selective protection and deprotection steps in the synthesis of complex carbohydrate derivatives. For example, Collins and Munasinghe (1983) demonstrated the synthesis of branched trisaccharide derivatives using the 2-nitrobenzylidene residue as a temporary blocking group, highlighting the versatility of nitrobenzylidene groups in the regioselective synthesis of carbohydrate compounds (Collins & Munasinghe, 1983).

Molecular Structure Analysis

The molecular structure of carbohydrate derivatives, including those similar to 4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside, has been elucidated using techniques such as X-ray diffraction and solid-state NMR. Temeriusz et al. (2005) performed an X-ray diffraction analysis of nitrophenyl tetra-O-acetyl-beta-D-galactopyranosides, which helped in understanding the conformational aspects and molecular interactions present in these compounds (Temeriusz et al., 2005).

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Nitrobenzyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside is used in carbohydrate chemistry, particularly in the synthesis of complex carbohydrates. For example, it played a role in the glycosylation strategy toward the Lewis X pentasaccharide, a critical component for neoglycoconjugate syntheses, demonstrating its utility in forming specific sugar structures (Cao, Gan, & Roy, 1999).

Advances in Glycosylation Reactions

  • This compound has been integral in advancing glycosylation reactions, which are key in carbohydrate synthesis. It was specifically used in the creation of 1-thioglycosides, showing its utility in synthesizing sugar derivatives with altered properties, such as improved stability or reactivity (Blanc-Muesser, Defaye, & Driguez, 1978).

Solid State Analysis and Crystal Structures

  • Research involving 4-nitrobenzyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside has contributed significantly to our understanding of the solid-state properties and crystal structures of carbohydrate derivatives. This includes studies on the crystal structures and solid-state NMR analysis of related nitrophenyl galactopyranosides (Temeriusz et al., 2005).

Applications in Photochemistry

  • The compound has been studied in the context of photochemistry, specifically in photochemical rearrangements of carbohydrate derivatives. This research is significant for understanding the behavior of carbohydrates under light exposure, which can be crucial in certain chemical processes (Collins & Oparaeche, 1975).

Protective Group in Organic Synthesis

  • The 4-nitrobenzyl group, a component of this compound, has been explored as a protective group for hydroxyl functions in organic synthesis. This research highlights the versatility of the compound in synthetic chemistry, especially for selective protection and deprotection strategies (Kukase, Tanaka, Toriib, & Kusumoto, 1990).

Mechanism of Action

Target of Action

It is noted that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is mentioned that it exhibits exceptional prowess as a substrate facilitating enzyme activity detection and analysis . This suggests that the compound may interact with its targets by serving as a substrate for enzymatic reactions.

Biochemical Pathways

Given its use in proteomics research , it can be inferred that it may be involved in protein-related pathways.

Pharmacokinetics

It is soluble in dichloromethane, ethyl acetate, and methanol , which could potentially influence its bioavailability.

Result of Action

Given its role as a substrate in enzyme activity detection and analysis , it can be inferred that it may influence enzymatic reactions at the molecular level.

Action Environment

It is recommended to store the compound at -20° c , suggesting that temperature could affect its stability.

properties

IUPAC Name

[(3S,6S)-3,4,5-triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO11S/c1-11(23)29-9-17-18(30-12(2)24)19(31-13(3)25)20(32-14(4)26)21(33-17)34-10-15-5-7-16(8-6-15)22(27)28/h5-8,17-21H,9-10H2,1-4H3/t17?,18-,19?,20?,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFJYPUDGFUYCK-BVSWNFQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SCC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1[C@@H](C(C([C@@H](O1)SCC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside

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